molecular formula C13H16O6 B019282 4,6-O-Benzylidene-D-glucose CAS No. 30688-66-5

4,6-O-Benzylidene-D-glucose

Cat. No.: B019282
CAS No.: 30688-66-5
M. Wt: 268.26 g/mol
InChI Key: XTVRQMKOKFFGDZ-ZLUZDFLPSA-N
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Mechanism of Action

Target of Action

4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative It is known to exhibit anticancer effects , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

It is known to be a benzaldehyde derivative with anticancer effects . Benzaldehyde derivatives have been reported to inhibit protein synthesis , which could potentially explain the anticancer effects of this compound

Biochemical Pathways

Given its reported anticancer effects , it is plausible that this compound interferes with pathways involved in cell growth and division

Result of Action

This compound has been reported to have anticancer effects This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, followed by cyclization to form the benzylidene acetal . The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

4,6-O-Benzylidene-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogens, nucleophiles

Major Products:

Comparison with Similar Compounds

4,6-O-Benzylidene-D-glucose is unique due to its specific benzylidene protection at positions 4 and 6. Similar compounds include:

  • 4,6-O-Benzylidene-D-mannose
  • 4,6-O-Benzylidene-D-galactose
  • 4,6-O-Benzylidene-D-fructose

These compounds share the benzylidene protection but differ in the sugar moiety, leading to variations in their reactivity and applications . The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in carbohydrate chemistry and related fields .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952932
Record name 4,6-O-Benzylidenehexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30688-66-5
Record name D-Glucose, 4,6-O-(phenylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-O-Benzylidenehexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?

A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.

Q2: What are the structural characteristics of this compound and its spectroscopic properties?

A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.

Q3: How does the structure of derivatives based on this compound affect their biological activity?

A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from this compound [].

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